Cas no 635317-43-0 (6-chloro-1H-Benzimidazole-7-carboxylic acid)

6-chloro-1H-Benzimidazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-chloro-1H-Benzimidazole-7-carboxylic acid

- 1H-Benzimidazole-4-carboxylic acid, 5-chloro-

- 1H-Benzimidazole-4-carboxylicacid,5-chloro-(9CI)

- 5-chloro-1H-benzimidazole-4-carboxylic acid

-

計算された属性

- せいみつぶんしりょう: 196.0039551g/mol

- どういたいしつりょう: 196.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

6-chloro-1H-Benzimidazole-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061002658-10g |

5-Chloro-1H-benzimidazole-4-carboxylic acid |

635317-43-0 | 98% | 10g |

$1991.51 | 2023-09-01 |

6-chloro-1H-Benzimidazole-7-carboxylic acid 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

6-chloro-1H-Benzimidazole-7-carboxylic acidに関する追加情報

Introduction to 6-Chloro-1H-Benzimidazole-7-carboxylic Acid (CAS No. 635317-43-0)

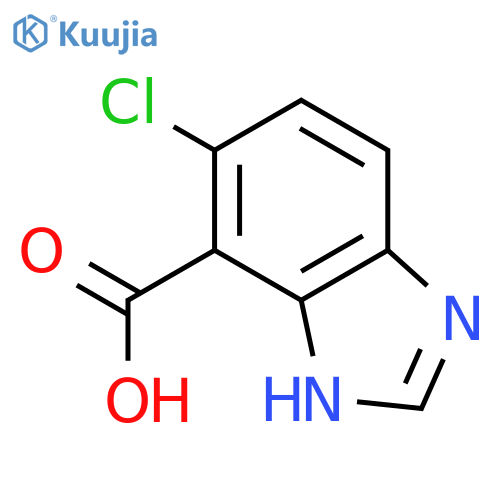

6-Chloro-1H-Benzimidazole-7-carboxylic acid (CAS No. 635317-43-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The unique structural features of 6-chloro-1H-benzimidazole-7-carboxylic acid make it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of 6-chloro-1H-benzimidazole-7-carboxylic acid consists of a benzimidazole core with a chlorine substituent at the 6-position and a carboxylic acid group at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The benzimidazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to various biological targets. The carboxylic acid group, on the other hand, can participate in hydrogen bonding and ionic interactions, enhancing the compound's solubility and bioavailability.

In recent years, there has been a growing interest in the use of 6-chloro-1H-benzimidazole-7-carboxylic acid as a lead compound for drug discovery. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 6-chloro-1H-benzimidazole-7-carboxylic acid derivatives demonstrated significant inhibition of tumor growth in both in vitro and in vivo models of breast cancer. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Beyond its anticancer potential, 6-chloro-1H-benzimidazole-7-carboxylic acid has also been explored for its antiviral properties. Research conducted by a team at the National Institutes of Health (NIH) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and Zika viruses. The antiviral activity is attributed to its ability to interfere with viral replication enzymes, such as RNA-dependent RNA polymerase (RdRp). These findings highlight the broad-spectrum antiviral potential of 6-chloro-1H-benzimidazole-7-carboxylic acid, making it an attractive candidate for further development as an antiviral agent.

The pharmacokinetic properties of 6-chloro-1H-benzimidazole-7-carboxylic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can penetrate biological membranes effectively, allowing it to reach target tissues. Additionally, the compound shows low toxicity in preclinical studies, which is a crucial factor for its potential use in clinical settings.

In terms of synthetic methods, 6-chloro-1H-benzimidazole-7-carboxylic acid can be synthesized through various routes. One common approach involves the condensation of o-phenylenediamine with formic acid or formamide to form the benzimidazole core, followed by chlorination at the 6-position and carboxylation at the 7-position. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.

The potential applications of 6-chloro-1H-benzimidazole-7-carboxylic acid extend beyond pharmaceuticals. In materials science, this compound has been used as a building block for constructing functional materials with unique optical and electronic properties. For example, researchers at Stanford University have developed conjugated polymers incorporating 6-chloro-1H-benzimidazole-7-carboxylic acid units that exhibit high photoluminescence quantum yields and excellent stability under ambient conditions. These materials have potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In conclusion, 6-chloro-1H-benzimidazole-7-carboxylic acid (CAS No. 635317-43-0) is a multifaceted compound with promising applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure confers diverse biological activities and favorable pharmacokinetic properties, making it an attractive candidate for further exploration and development. Ongoing research continues to uncover new insights into the potential therapeutic uses and material applications of this intriguing compound.

635317-43-0 (6-chloro-1H-Benzimidazole-7-carboxylic acid) 関連製品

- 21635-21-2(1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one)

- 1679357-80-2(1-Bromo-5-chloro-2-fluoro-3-nitrobenzene)

- 1806725-36-9(Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)

- 115905-43-6(2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile)

- 1396798-29-0(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide)

- 1189648-25-6(methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate)

- 1005298-85-0(2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 60610-15-3(8-chloro-1,2-dihydroquinazolin-2-one)

- 1807276-31-8(5-Chloro-4-methyl-2-nitromandelic acid)

- 75136-54-8(PRE-084 hydrochloride)